molecular formula C13H10ClFN2S B5555431 N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea

N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B5555431
M. Wt: 280.75 g/mol
InChI Key: IMXXOYYVMXAIQF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of both chlorine and fluorine substituents on the phenyl rings, exhibits unique chemical properties that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2-chloroaniline with 4-fluoroaniline in the presence of a thiocyanate source. A common method includes the use of ammonium thiocyanate or potassium thiocyanate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine substituents can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Lacks the chlorine and fluorine substituents, making it less specific in its interactions.

    N-(2-chlorophenyl)thiourea: Contains only the chlorine substituent, which may alter its chemical and biological properties.

    N-(4-fluorophenyl)thiourea: Contains only the fluorine substituent, affecting its reactivity and applications.

Uniqueness

N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its specificity and potency in various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2S/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXXOYYVMXAIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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